Glucocorticoid receptor agonist-4
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Overview
Description
Glucocorticoid receptor agonist-4 is a synthetic compound designed to mimic the effects of natural glucocorticoids. Glucocorticoids are steroid hormones that play a crucial role in regulating inflammation, immune responses, and metabolism. By binding to the glucocorticoid receptor, this compound can modulate gene expression and exert potent anti-inflammatory and immunosuppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may include the use of steroid precursors, such as cholesterol or pregnenolone, followed by chemical modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of glucocorticoid receptor agonist-4 often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Glucocorticoid receptor agonist-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or ketone groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Glucocorticoid receptor agonist-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and receptor-ligand interactions.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Glucocorticoid receptor agonist-4 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamilyThis interaction modulates the transcription of target genes involved in inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Cortisol: A natural glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.
Prednisolone: Another synthetic glucocorticoid used in various inflammatory and autoimmune conditions
Uniqueness: Glucocorticoid receptor agonist-4 is unique in its specific structural modifications that enhance its binding affinity and selectivity for the glucocorticoid receptor. This results in a more targeted therapeutic effect with potentially fewer side effects compared to other glucocorticoids .
Properties
Molecular Formula |
C36H40FNO7 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33+,34-,35-,36+/m0/s1 |
InChI Key |
HNGDCWMBBDBZCI-ALOVAHRDSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C |
Origin of Product |
United States |
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